molecular formula C13H12N4O B13358596 2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol CAS No. 1174132-59-2

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol

Cat. No.: B13358596
CAS No.: 1174132-59-2
M. Wt: 240.26 g/mol
InChI Key: MEWCHTSYVDAHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoline with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to DNA or proteins, disrupting their function and leading to cell death. The triazole ring plays a crucial role in stabilizing these interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the quinoline and triazole rings enhances its ability to interact with various biological targets, making it a versatile compound in scientific research .

Biological Activity

2-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, anticancer, and antioxidant properties, alongside relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline class and incorporates a triazole moiety, which is known for enhancing biological activity. The presence of both the quinoline and triazole structures contributes to its pharmacological potential.

1. Antimicrobial Activity

Research indicates that various triazole derivatives exhibit strong antimicrobial properties. For instance, this compound has shown effectiveness against a range of bacterial strains. A study highlighted that triazole compounds often function by inhibiting the synthesis of ergosterol in fungal cell membranes, which is crucial for their survival .

2. Antifungal Activity

The compound has been evaluated for its antifungal properties against several pathogenic fungi. Its mechanism often involves disrupting the fungal cell membrane integrity. Comparative studies have shown that it exhibits lower toxicity and higher selectivity compared to traditional antifungals like fluconazole .

Table 1: Antifungal Activity Comparison

CompoundMIC (µg/mL)Target Fungi
2-Methyl-4-(1-methyl-1H-triazol)8Candida albicans
Fluconazole16Candida albicans
Other Triazole DerivativesVariesVarious

3. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit cancer cell proliferation significantly in several human cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Case Study:
In a recent study involving NCI's 60-cell panel, compounds similar to 2-Methyl-4-(1-methyl-1H-triazol-5-yl)quinolin-8-ol demonstrated 60–97% inhibition in cancer cell growth across multiple lines .

4. Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays. Its ability to scavenge free radicals suggests potential protective effects against oxidative stress-related diseases .

The biological activity of 2-Methyl-4-(1-methyl-1H-triazol-5-yl)quinolin-8-ol can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial growth and cancer progression.
  • Cell Membrane Disruption: Its structure allows it to integrate into lipid membranes, leading to increased permeability and cell death in fungi.
  • Apoptosis Induction: In cancer cells, it activates apoptotic pathways through the modulation of signaling molecules.

Properties

CAS No.

1174132-59-2

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-ol

InChI

InChI=1S/C13H12N4O/c1-8-6-10(13-14-7-15-17(13)2)9-4-3-5-11(18)12(9)16-8/h3-7,18H,1-2H3

InChI Key

MEWCHTSYVDAHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)C3=NC=NN3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.